4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole
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Overview
Description
4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a complex organic compound characterized by the presence of chlorophenyl, triazole, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which offer better control over reaction conditions and scalability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chlorophenyl)-1-picolinoylthiosemicarbazide
- 4-chlorophenyl isothiocyanate
- (4-chlorophenyl)phenylmethylamine
Uniqueness
4-(4-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is unique due to its combination of chlorophenyl, triazole, and thiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4S/c1-11-17(22-23-24(11)15-4-2-3-14(20)9-15)18-21-16(10-25-18)12-5-7-13(19)8-6-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEFOLJMKZGDFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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